molecular formula C8H13N3O B1405848 4-cyano-N-methylpiperidine-1-carboxamide CAS No. 1549973-48-9

4-cyano-N-methylpiperidine-1-carboxamide

Cat. No.: B1405848
CAS No.: 1549973-48-9
M. Wt: 167.21 g/mol
InChI Key: PXKHXVDEXFVVNR-UHFFFAOYSA-N
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Description

4-cyano-N-methylpiperidine-1-carboxamide is a chemical compound used in scientific research . It exhibits unique properties, making it valuable for various applications like drug discovery, organic synthesis, and catalysis.


Synthesis Analysis

Piperidones, which include this compound, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The molecular formula of this compound is C8H13N3O . It is a heterocyclic compound with a piperidine ring, which is a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) .

Scientific Research Applications

DNA Binding and Cytotoxicity

4-cyano-N-methylpiperidine-1-carboxamide has been explored in the synthesis of DNA-threading bis(9-aminoacridine-4-carboxamides). These compounds have shown significant cytotoxicity towards human leukemic cells and are capable of bisintercalating with supercoiled DNA, suggesting potential applications in cancer therapy (He et al., 2008).

Synthesis of Furan Carboxamides

The compound has been used in the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides, leading to the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides. This process demonstrates the compound's relevance in the field of organic synthesis, particularly in the formation of furan derivatives (Burgaz et al., 2007).

Anticancer and Tubulin Inhibition

Studies have been conducted on the synthesis of related compounds for potential anticancer applications. These studies have included the examination of non-linear optical properties and molecular docking analyses, indicating the compound's potential role in inhibiting tubulin polymerization, which is a key process in cancer cell division (Jayarajan et al., 2019).

Imaging of Microglia in Neuroinflammation

This compound derivatives have been utilized in the development of PET radiotracers for imaging reactive microglia in neuroinflammation. This application is significant in studying various neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease (Horti et al., 2019).

Curing Acceleration in Polymer Nanocomposites

Methylpiperidine-functionalized graphene oxide, incorporating this compound, has been synthesized for use as a curing catalyst in polymer nanocomposites. This application enhances the material properties of polymers, particularly in terms of oxygen barrier properties and thermal stability (Jin et al., 2019).

Fluorescence Properties in Chemical Synthesis

The compound has also been involved in the non-catalytic conversion of certain nitriles, leading to fluorescent derivatives. These derivatives have applications in the development of luminescent materials and probes (Ershov et al., 2015).

Mechanism of Action

Target of Action

The primary target of 4-cyano-N-methylpiperidine-1-carboxamide is Cathepsin S , a human protein . Cathepsin S is a cysteine protease that plays a crucial role in the immune response, particularly in antigen processing for presentation by major histocompatibility complex (MHC) class II molecules.

Mode of Action

It is known to interact with its target, cathepsin s . The interaction between the compound and Cathepsin S may result in changes to the protein’s function, potentially influencing the immune response.

Biochemical Pathways

Given its target, it is likely to influence pathways related to the immune response, particularly those involving antigen processing and presentation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and how it is metabolized in the body .

Properties

IUPAC Name

4-cyano-N-methylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-10-8(12)11-4-2-7(6-9)3-5-11/h7H,2-5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKHXVDEXFVVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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